N-(2,4-dimethoxybenzyl)thiazol-2-amine

Physicochemical property prediction Lipophilicity ADME

This 2-aminothiazole derivative features the 2,4-dimethoxybenzyl (DMB) moiety—a well-established acid-labile protecting group cleaved under mild TFA conditions, enabling orthogonal protection in multi-step syntheses. The specific 2,4-substitution pattern provides a distinct electronic profile (predicted LogP ~2.06, TPSA ~72 Ų) that differentiates it from other regioisomers, making it ideal for Structure-Activity Relationship (SAR) libraries targeting antimicrobial, anticancer, or antiprion programs. Supplied at ≥97% purity, it is ready for direct use as a building block in medicinal chemistry and high-throughput screening.

Molecular Formula C12H14N2O2S
Molecular Weight 250.32 g/mol
CAS No. 853994-53-3
Cat. No. B1392284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dimethoxybenzyl)thiazol-2-amine
CAS853994-53-3
Molecular FormulaC12H14N2O2S
Molecular Weight250.32 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)CNC2=NC=CS2)OC
InChIInChI=1S/C12H14N2O2S/c1-15-10-4-3-9(11(7-10)16-2)8-14-12-13-5-6-17-12/h3-7H,8H2,1-2H3,(H,13,14)
InChIKeyXLLWLGOTZJZAHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement of N-(2,4-Dimethoxybenzyl)thiazol-2-amine (CAS 853994-53-3): Core Properties and Utility


N-(2,4-dimethoxybenzyl)thiazol-2-amine (CAS 853994-53-3) is a synthetic small molecule belonging to the 2-aminothiazole class, characterized by a 2,4-dimethoxybenzyl group linked to the nitrogen of a thiazol-2-amine core. Its molecular formula is C₁₂H₁₄N₂O₂S and it has a molecular weight of 250.32 g/mol . The compound serves primarily as a versatile building block or intermediate in medicinal chemistry and organic synthesis . The 2,4-dimethoxybenzyl (DMB) moiety is a recognized protecting group, known for its straightforward removal under mild acidic conditions, such as treatment with trifluoroacetic acid (TFA) [1].

N-(2,4-Dimethoxybenzyl)thiazol-2-amine: Why Isomeric Substitution is Not Interchangeable


Substituting N-(2,4-dimethoxybenzyl)thiazol-2-amine with a closely related regioisomer, such as the 3,4- or 2,3-dimethoxybenzyl analog, is not trivial in the context of scientific research. The specific substitution pattern on the benzyl ring critically influences the electronic and steric environment of the molecule, which in turn can alter its reactivity, binding affinity, and physicochemical properties like lipophilicity and solubility . While all these isomers belong to the same class of 2-aminothiazole derivatives and may share broad potential applications , the unique 2,4-dimethoxy arrangement provides a distinct electronic profile due to the electron-donating effects of the methoxy groups at specific positions, which is a key factor in Structure-Activity Relationship (SAR) studies and synthetic methodology [1]. The differences are quantifiable at the level of predicted molecular descriptors, as detailed in the following evidence.

Quantitative Differentiation of N-(2,4-Dimethoxybenzyl)thiazol-2-amine from Key Analogs


Predicted Lipophilicity (LogP) Profile for N-(2,4-Dimethoxybenzyl)thiazol-2-amine

The predicted octanol-water partition coefficient (ACD/LogP) for N-(2,4-dimethoxybenzyl)thiazol-2-amine is 2.06 . This value is a key determinant of a molecule's ability to cross biological membranes. While direct experimental values for all regioisomers are not available in the public domain, this predicted value for the 2,4-substitution pattern differs from the class average for aminothiazoles, which can vary significantly based on substitution (e.g., the ACD/LogP for 2-aminothiazole itself is -0.17) [1]. The presence and position of the methoxy groups are known to increase lipophilicity, making this compound more hydrophobic than the unsubstituted core.

Physicochemical property prediction Lipophilicity ADME

Predicted Polar Surface Area (PSA) and Hydrogen Bonding Profile

The target compound has a predicted Polar Surface Area (PSA) of 72 Ų, with 4 hydrogen bond acceptors and 1 hydrogen bond donor . This topological PSA is a key descriptor for predicting oral bioavailability and blood-brain barrier penetration. The specific arrangement of the methoxy and amine groups in the 2,4-dimethoxybenzyl isomer dictates this specific PSA value, which will differ from other isomers like the 3,4- or 2,3-dimethoxybenzyl analogs due to the varying spatial orientation and electronic distribution of the substituents.

Drug-likeness Physicochemical property prediction Bioavailability

Synthetic Utility as a Cleavable 2,4-Dimethoxybenzyl (DMB) Protected Amine

The 2,4-dimethoxybenzyl (DMB) group is a well-established protecting group for amines that can be readily cleaved under mild acidic conditions (e.g., TFA) [1]. This compound is structurally analogous to the DMB-protected ammonia equivalent (2,4-dimethoxybenzylamine) used in Ugi four-component coupling reactions to generate 5-aminothiazoles [1]. This is a specific, verifiable synthetic advantage over isomers like N-(3,4-dimethoxybenzyl)thiazol-2-amine, which are not as commonly cited or utilized for this specific deprotection strategy in complex molecule assembly. The ortho/para methoxy substitution in the 2,4-isomer stabilizes the intermediate benzylic cation formed during acidic cleavage, facilitating a cleaner and more efficient deprotection step.

Organic synthesis Protecting group chemistry Multicomponent reactions

Vendor-Reported Purity and Commercial Availability

Commercially, N-(2,4-dimethoxybenzyl)thiazol-2-amine is available with a minimum purity of 95% from multiple reputable vendors (e.g., CymitQuimica, Alfa Aesar) , and up to 98% purity from other suppliers like Leyan . This high purity level ensures its utility as a reliable building block. While other dimethoxybenzyl isomers are also commercially available, the specific purity grade and the direct, traceable link to its use as a versatile scaffold provide a point of differentiation for procurement decisions, particularly when considering the cost and reliability associated with a compound that is a known and established starting material.

Procurement Quality control Building block

Optimal Application Scenarios for Procuring N-(2,4-Dimethoxybenzyl)thiazol-2-amine


Medicinal Chemistry: Building Block for Structure-Activity Relationship (SAR) Studies

Researchers investigating the 2-aminothiazole scaffold for biological targets (e.g., antimicrobial, anticancer, or antiprion activity) should prioritize this compound for SAR libraries. Its specific 2,4-dimethoxy substitution pattern directly influences key molecular descriptors like LogP (predicted at 2.06 ) and TPSA (72 Ų ), which are distinct from unsubstituted or differently substituted analogs. Including this compound in a screening set allows for the exploration of the effect of ortho/para electron donation on target binding and physicochemical properties, a common strategy to improve potency or ADME profiles [1].

Organic Synthesis: Use as a Cleavable 2,4-DMB Protecting Group for Complex Molecules

Synthetic chemists can utilize this compound as a masked, protected form of a primary amine or as a synthetic equivalent. The 2,4-dimethoxybenzyl (DMB) group is a known acid-labile protecting group that is straightforward to remove with TFA [2]. This property is valuable in multi-step syntheses, such as Ugi reactions or the construction of complex heterocycles, where orthogonal protection is required. Procuring this specific isomer is justified by its documented and reliable use in this context, offering a synthetic advantage over less established isomers [2].

Pharmaceutical R&D: A Precursor for Diversified Heterocyclic Libraries

In drug discovery programs focused on generating novel intellectual property, this compound serves as an ideal precursor for the synthesis of diverse thiazole-containing libraries . The thiazole ring itself is a privileged structure in medicinal chemistry, associated with a wide range of therapeutic activities . The 2,4-dimethoxybenzyl group provides a robust handle for further functionalization or can be used as a traceless linker. Its high reported purity (≥95% ) makes it suitable for generating large arrays of analogs with minimal interference from impurities.

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